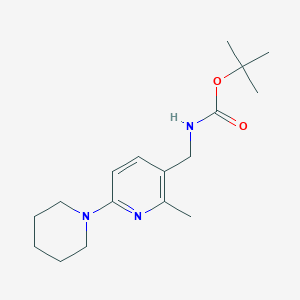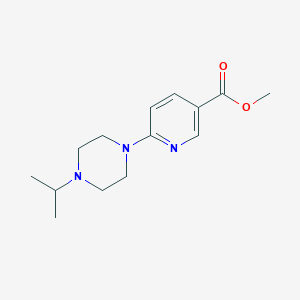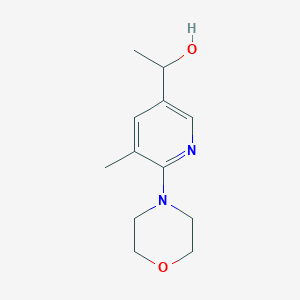
1-(5-Methyl-6-morpholinopyridin-3-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-メチル-6-モルホリノピリジン-3-イル)エタノールは、分子式C12H18N2O2を持つ化学化合物です。これは、ピリジン環に結合したモルホリン環の存在を特徴とし、さらにメチル基とエタノール部分で置換されています。
準備方法
1-(5-メチル-6-モルホリノピリジン-3-イル)エタノールの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
ピリジン環の形成: 最初の段階は、ピリジン環の合成を伴い、これは適切な前駆体を含む環化反応によって達成できます。
モルホリン環の導入: モルホリン環は、求核置換反応を介して導入され、ピリジン環上の適切な脱離基がモルホリン部分で置換されます。
メチル基の付加: メチル基は、アルキル化反応を介して導入され、しばしばヨウ化メチルまたは類似の試薬を使用します。
エタノール部分の結合: 最後の段階は、エタノール基の付加を伴い、これは、臭化エチルマグネシウムを含む還元反応またはグリニャール反応によって達成できます。
この化合物の工業的生産方法は、収量と純度を向上させるためのこれらの合成経路の最適化、ならびに効率的な生産を保証するための大型反応器と連続フロープロセスを使用する可能性があります。
化学反応の分析
1-(5-メチル-6-モルホリノピリジン-3-イル)エタノールは、次のようなさまざまなタイプの化学反応を起こします。
酸化: エタノール部分は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、対応するアルデヒドまたはカルボン酸に酸化できます。
還元: この化合物は、水素化リチウムアルミニウムまたは触媒の存在下での水素ガスなどの還元剤を使用して、対応するアミンまたはアルカンに還元できます。
置換: モルホリン環は、求核置換反応を起こすことができ、窒素原子は適切な条件下で他の求核剤で置き換えることができます。
縮合: この化合物は、アルデヒドまたはケトンとの縮合反応に参加して、イミンまたはエナミンを形成できます。
これらの反応で使用される一般的な試薬と条件には、酸性または塩基性触媒、ジクロロメタンまたはエタノールなどの溶媒、反応速度と収率を最適化する温度制御が含まれます。これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学的研究の応用
1-(5-メチル-6-モルホリノピリジン-3-イル)エタノールは、次のような幅広い科学研究アプリケーションを持っています。
化学: これは、より複雑な有機分子の合成におけるビルディングブロックとして、および配位化学におけるリガンドとして使用されます。
生物学: この化合物は、抗菌活性や抗がん活性など、潜在的な生物活性について研究されています。
医学: 医薬品中間体としての可能性とその薬物開発における役割を探るための研究が進行中です。
産業: これは、特殊化学品の製造に使用され、農薬やその他の工業製品の合成における前駆体として使用されます。
作用機序
1-(5-メチル-6-モルホリノピリジン-3-イル)エタノールの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらすことができます。たとえば、代謝経路に関与する特定の酵素の活性を阻害して、特定の代謝産物の蓄積または枯渇につながる可能性があります。関与する正確な分子標的と経路は、特定のアプリケーションとその使用のコンテキストによって異なります。
類似化合物との比較
1-(5-メチル-6-モルホリノピリジン-3-イル)エタノールは、次のような他の類似化合物と比較できます。
1-(5-メチル-6-モルホリノピリジン-3-イル)エタナミン: この化合物は、エタノール部分の代わりにアミン基を持ち、化学的および生物学的特性が異なります。
1-(5-メチル-6-モルホリノピリジン-3-イル)エタノン:
1-(5-メチル-6-モルホリノピリジン-3-イル)エタン酸: この化合物は、エタノール部分の代わりにカルボン酸基を持ち、その溶解性と生物学的標的との相互作用に影響を与えます。
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
1-(5-methyl-6-morpholin-4-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H18N2O2/c1-9-7-11(10(2)15)8-13-12(9)14-3-5-16-6-4-14/h7-8,10,15H,3-6H2,1-2H3 |
InChIキー |
VXDJWAYYNCRNOA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1N2CCOCC2)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


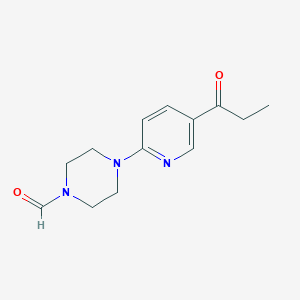
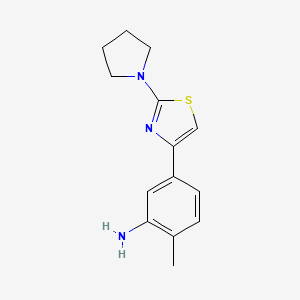
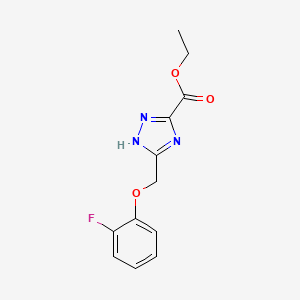




![2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)ethanol](/img/structure/B11796710.png)


![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)
